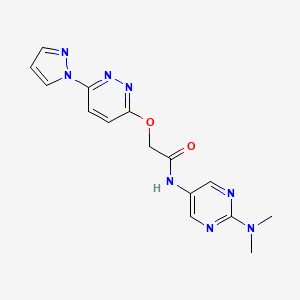

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(dimethylamino)pyrimidin-5-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole moiety at the 6-position, linked via an ether-oxygen bridge to an acetamide group. The acetamide nitrogen is further substituted with a 2-(dimethylamino)pyrimidin-5-yl group.

Properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O2/c1-22(2)15-16-8-11(9-17-15)19-13(24)10-25-14-5-4-12(20-21-14)23-7-3-6-18-23/h3-9H,10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXQGZWZJLSIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(dimethylamino)pyrimidin-5-yl)acetamide is a complex organic molecule characterized by its unique structural features, including multiple heterocycles. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure includes:

- Pyrazole and Pyridazine Rings : Known for their diverse biological activities, these rings can interact with various biological targets.

- Dimethylamino Group : This moiety may enhance solubility and bioavailability.

- Ethanamide Backbone : The amide functional group is critical for biological activity, often involved in binding interactions with target proteins.

Biological Activity Overview

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary research indicates potential applications in:

- Kinase Inhibition : The presence of heterocyclic structures suggests that this compound may act as a kinase inhibitor, which is significant in cancer therapy and inflammatory diseases.

- Antiviral Properties : Similar compounds have shown antiviral activity against various pathogens, including coronaviruses .

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |

| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |

| 2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazine | Piperazine with aromatic substitution | Antipsychotic |

The exact mechanism of action for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(dimethylamino)pyrimidin-5-yl)acetamide remains to be fully elucidated. However, it is believed to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

- Signal Transduction Pathways : By affecting pathways related to cell proliferation and survival, it may exhibit therapeutic effects in cancer treatment.

Case Studies and Research Findings

Recent studies have investigated the biological effects of similar compounds:

- A study focused on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their efficacy as CSNK2 inhibitors with antiviral properties against SARS-CoV-2 .

- Another investigation highlighted the antimicrobial activity of related pyridazine derivatives, showing significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from peer-reviewed and patent literature. Key differences in core scaffolds, substituents, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycles: The target compound’s pyridazine core distinguishes it from benzimidazole (Compounds 28–32) and quinoline-based analogs (). The 2-(dimethylamino)pyrimidine substituent introduces basicity and hydrogen-bonding capacity, contrasting with the neutral benzamide or polar tetrazole groups in Compounds 28–31 .

Synthetic Approaches :

- The target compound’s synthesis likely parallels methods used for Compounds 28–32 (EDCI/HOBt-mediated amide bond formation in anhydrous DMF) . In contrast, the indazole-piperazine analog (Example 118) involves additional steps for piperazine functionalization .

Physicochemical Properties: The dimethylamino group in the target compound may improve water solubility relative to the hydrophobic benzamide substituents in Compounds 28–29 . The absence of a charged group (e.g., tetrazole in Compound 31) suggests lower acidity compared to those analogs .

The pyrazole moiety may further stabilize binding via π-π stacking.

Q & A

Basic: What are the key challenges in synthesizing 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(dimethylamino)pyrimidin-5-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves coupling pyridazine and pyrimidine moieties, which requires precise control of reaction parameters. Key challenges include:

- Regioselectivity : Ensuring proper substitution at the pyridazine 6-position and pyrimidine 5-position. Base selection is critical; for example, using non-nucleophilic bases like K₂CO₃ can minimize side reactions .

- Intermediate stability : The pyrazolylpyridazine intermediate may undergo hydrolysis under acidic conditions. Anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) improve stability .

- Coupling efficiency : Amide bond formation between the pyridazine-oxyacetate and dimethylaminopyrimidine requires activating agents like HATU or EDCI. Yield optimization can be achieved via stepwise temperature control (e.g., 0°C → room temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.